molecular formula C69H91N19O16S2 B1140073 JKC 363 CAS No. 436083-30-6

JKC 363

カタログ番号: B1140073
CAS番号: 436083-30-6
分子量: 1506.72
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

JKC 363 is a selective melanocortin MC4 receptor antagonist. It exhibits a 90-fold higher affinity for the melanocortin MC4 receptor compared to the melanocortin MC3 receptor. This compound effectively inhibits the α-MSH-induced stimulation of thyrotropin-releasing hormone release and demonstrates an anti-hyperalgesic effect .

科学的研究の応用

JKC 363 has several scientific research applications:

    Chemistry: Used as a tool to study melanocortin receptors and their ligands.

    Biology: Investigates the role of melanocortin receptors in various biological processes.

    Medicine: Explores potential therapeutic applications in conditions related to melanocortin receptor dysfunction, such as obesity and pain management.

    Industry: Utilized in the development of new drugs targeting melanocortin receptors

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of JKC 363 involves the formation of a disulfide bridge between specific amino acids in its sequence. The compound’s sequence is {Mpa}-Glu-His-{D-2-Nal}-Arg-Trp-Gly-Cys-Pro-Pro-Lys-Asp-NH2, with a disulfide bridge between Mpa1 and Cys8 . The synthesis typically involves solid-phase peptide synthesis techniques, where the peptide chain is assembled step-by-step on a solid support.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale solid-phase peptide synthesis, followed by purification processes such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity and quality .

化学反応の分析

Types of Reactions

JKC 363 undergoes various chemical reactions, including:

    Oxidation: Formation of disulfide bridges.

    Reduction: Breaking of disulfide bridges.

    Substitution: Modifications on the peptide chain.

Common Reagents and Conditions

    Oxidation: Typically involves reagents like hydrogen peroxide or iodine in mild conditions.

    Reduction: Commonly uses reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Utilizes specific amino acid derivatives and coupling agents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Major Products Formed

The major products formed from these reactions include the oxidized or reduced forms of this compound, depending on the reaction conditions .

類似化合物との比較

Similar Compounds

    JKC 363 TFA: A trifluoroacetic acid salt form of this compound with similar properties.

    Melanocortin MC3 receptor antagonists: Compounds that selectively target the melanocortin MC3 receptor.

Uniqueness

This compound is unique due to its high selectivity for the melanocortin MC4 receptor, making it a valuable tool for studying this specific receptor subtype and its physiological roles .

特性

CAS番号

436083-30-6

分子式

C69H91N19O16S2

分子量

1506.72

製品の起源

United States
Customer
Q & A

Q1: What is the primary mechanism of action of JKC-363?

A1: JKC-363 acts as a selective antagonist of the melanocortin 4 receptor (MC4R) [, , , , ]. This means it binds to MC4R and blocks the effects of endogenous agonists like α-melanocyte-stimulating hormone (α-MSH).

Q2: What are the downstream effects of JKC-363 antagonizing MC4R?

A2: Blocking MC4R with JKC-363 has been shown to influence several physiological processes, most notably:

  • Increased Food Intake: JKC-363 administration can lead to increased food intake in animal models, likely due to its disruption of the melanocortin system's role in regulating appetite [].
  • Reduced Nociceptive Sensitivity: Studies have shown that JKC-363 can attenuate pain responses in models of inflammatory and neuropathic pain, suggesting a role for MC4R in modulating pain perception [, , ].
  • Inhibition of α-MSH-induced effects: JKC-363 effectively blocks the effects of α-MSH, such as the stimulation of neurite outgrowth in dorsal root ganglia neurons []. This further confirms its role as an MC4R antagonist.

Q3: What is known about the structure of JKC-363?

A3: While specific spectroscopic data is not readily available in the provided research, JKC-363 is a cyclic peptide. Its full chemical name is cyclic [Mpr11, D-Nal14, Cys18, Asp22-NH2]-β-MSH 11-22 []. This provides insight into its amino acid composition and cyclic structure.

Q4: Are there any studies exploring the potential synergistic effects of JKC-363 with other compounds?

A4: Research suggests a synergistic interaction between the cannabinoid and melanocortin systems in regulating feeding behavior []. Co-administration of sub-anorectic doses of JKC-363 and the cannabinoid receptor antagonist SR 141716 synergistically attenuated baseline feeding in rats. This indicates that JKC-363 may interact with other signaling pathways involved in appetite control.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。